
PROTAC Axl Degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC Axl 降解剂 1 是一种强效且选择性的化合物,旨在靶向并降解 Axl 受体酪氨酸激酶。 该化合物在体外表现出显著的抗增殖和抗迁移活性,使其成为癌症研究和治疗的有希望的候选药物 .
准备方法
合成路线和反应条件
PROTAC Axl 降解剂 1 的合成涉及创建一种异双功能分子,该分子将 Axl 受体配体与 E3 泛素连接酶配体连接起来。合成路线通常包括:
Axl 配体形成: 此步骤涉及合成特异性结合 Axl 受体的分子。
E3 连接酶配体形成: 此步骤涉及合成与 E3 泛素连接酶结合的分子。
连接体连接: 两种配体通过连接体连接,形成最终的 PROTAC 分子。
工业生产方法
PROTAC Axl 降解剂 1 的工业生产可能涉及大规模有机合成技术,包括:
间歇反应器: 用于初始合成步骤。
连续流动反应器: 用于连接体的连接,以确保高产率和纯度。
纯化过程: 例如色谱法,用于分离最终产物.
化学反应分析
反应类型
PROTAC Axl 降解剂 1 经历了几种类型的化学反应:
取代反应: 在合成过程中,采用各种取代反应将官能团连接到核心结构上。
偶联反应: 这些用于将连接体连接到配体。
氧化还原反应: 这些可能参与修饰配体以实现所需的结合亲和力。
常用试剂和条件
试剂: 常用试剂包括有机溶剂(例如,二甲基亚砜),偶联剂(例如,EDC,DCC)和催化剂(例如,钯基催化剂)。
条件: 反应通常在惰性气氛(例如,氮气或氩气)下并在受控温度下进行,以确保特异性和产率。
主要产品
科学研究应用
PROTAC Axl 降解剂 1 具有广泛的科学研究应用:
化学: 用作研究 Axl 受体降解及其下游效应的工具。
生物学: 有助于了解 Axl 在细胞过程(例如增殖和迁移)中的作用。
医学: 研究其在癌症治疗中(尤其是在靶向过表达 Axl 受体的癌症中)的潜在治疗效果。
作用机制
PROTAC Axl 降解剂 1 通过泛素蛋白酶体系统诱导 Axl 受体降解而发挥作用。该化合物与 Axl 受体和 E3 泛素连接酶形成三元复合物,导致 Axl 受体泛素化,随后被蛋白酶体降解。 这种机制有效地降低了细胞中 Axl 的水平,抑制了其信号通路,从而导致抗增殖和抗迁移作用 .
相似化合物的比较
类似化合物
PROTAC Axl 降解剂 2: 另一个靶向 Axl 受体的降解剂,具有类似的机制,但可能具有不同的结合亲和力和连接体结构。
溴结构域 (BRD) 降解剂: 靶向不同的蛋白质,但使用相同的 PROTAC 技术进行蛋白质降解。
细胞周期蛋白依赖性激酶 (CDK) 降解剂: 使用类似的异双功能分子靶向 CDK
独特性
PROTAC Axl 降解剂 1 对于 Axl 受体的选择性和效力很高,IC50 为 0.92 µM,这是其独到之处。 它能够诱导 mehuosis(一种细胞死亡形式)及其显著的抗增殖和抗迁移活性使其与其他 PROTAC 区分开来 .
属性
分子式 |
C40H43N11O4 |
|---|---|
分子量 |
741.8 g/mol |
IUPAC 名称 |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide |
InChI |
InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49) |
InChI 键 |
MJLYJIABKSUTCI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



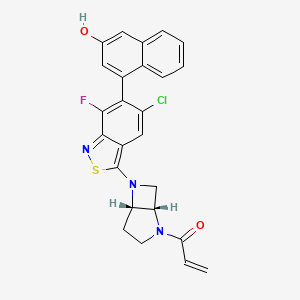

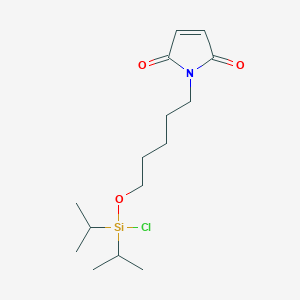
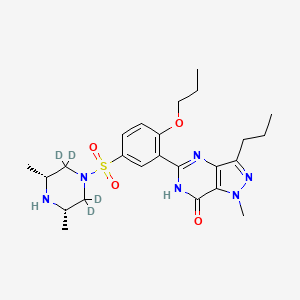

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
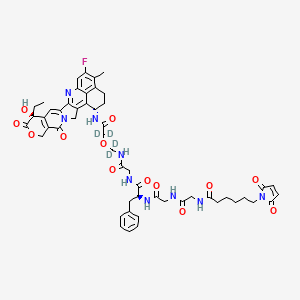
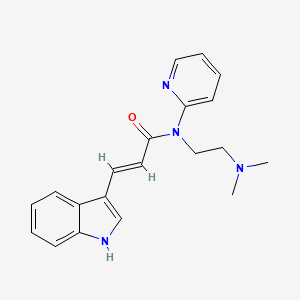
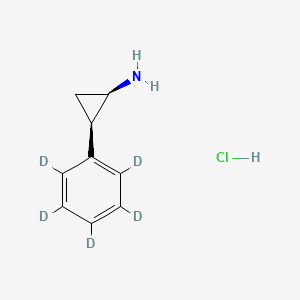


![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

